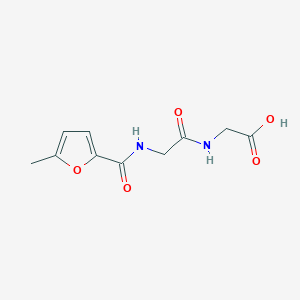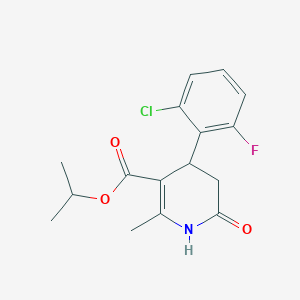
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, also known as EMD-386088, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. EMD-386088 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by this compound has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and serotonin. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which is involved in the regulation of cognitive and motor functions. This compound has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, including:
1. Investigation of its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Development of more selective and potent NMDA receptor antagonists based on the structure of this compound.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of this compound.
4. Exploration of the effects of this compound on synaptic plasticity and memory formation in animal models.
5. Investigation of the potential for this compound to modulate the activity of other ion channels and neurotransmitter receptors.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective antagonist of the NMDA receptor and has several advantages and limitations as a research tool. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective NMDA receptor antagonists.
Synthesis Methods
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine can be synthesized by a multi-step process involving the reaction of 4-bromophenylcyclohexanone with ethylmagnesium bromide, followed by the addition of N,N-dimethyl ethylenediamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Scientific Research Applications
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been widely used as a research tool in various studies investigating the role of NMDA receptors in neuronal function and dysfunction. It has been shown to selectively block the activity of NMDA receptors without affecting other glutamate receptors, making it a valuable tool for studying the specific functions of NMDA receptors.
properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-20(15-14-19(2)3)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRKQPLGDACND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)

![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)

![1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890141.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)


![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
